3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound integrates multiple functional groups, including thiazole and triazine moieties, which contribute to its chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and EvitaChem, which provide it as part of their catalog of unique chemicals for research purposes. Its CAS number is 122547-72-2, indicating its specific identity within chemical databases.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structures. It is also classified as an acetate derivative because of the acetate functional group attached to the phenyl ring.
The synthesis of 3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize the synthesized compound.
The molecular formula for 3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is C16H13N3O5S. The compound features a complex structure that includes:
Property | Value |
---|---|
Molecular Weight | 359.4 g/mol |
IUPAC Name | 3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate |
InChI | InChI=1S/C16H13N3O5S/c1-8... |
Canonical SMILES | CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)SC2=NC1=O |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific reagents and conditions that promote desired transformations while minimizing side reactions.
The mechanism of action for 3-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves interactions with biological targets such as enzymes or receptors.
Potential pathways include:
The compound is likely to be a solid at room temperature with specific melting and boiling points that require empirical determination.
Key chemical properties include:
Relevant data would typically be gathered through experimental studies.
The compound has several potential applications across different fields:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8